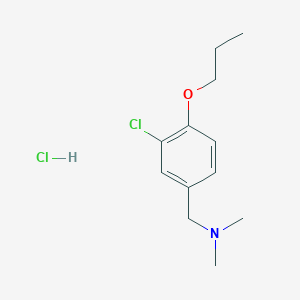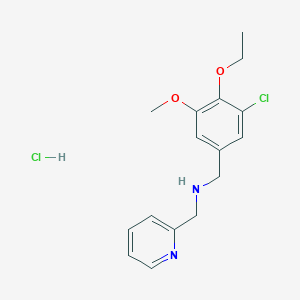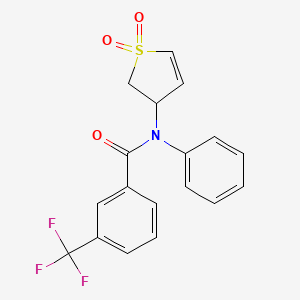![molecular formula C16H16ClFN2O3S B4228469 N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4228469.png)
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a sulfonyl group attached to an alaninamide backbone, with additional substituents including a 3-chloro-2-methylphenyl group and a 4-fluorophenyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The reaction of 4-fluorobenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.
Coupling with alaninamide: The sulfonyl chloride intermediate is then reacted with alaninamide in the presence of a base, such as sodium hydroxide, to form the sulfonyl amide.
Introduction of the 3-chloro-2-methylphenyl group: The final step involves the coupling of the sulfonyl amide with 3-chloro-2-methylphenylamine under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can undergo various types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and reduction reactions: The presence of the sulfonyl group allows for potential oxidation and reduction reactions, altering the oxidation state of sulfur.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving solvents like acetonitrile or DMF and bases like triethylamine.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: Products include substituted sulfonyl amides with different nucleophiles.
Oxidation: Products may include sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Products include reduced forms of the sulfonyl group, such as thiols or sulfides.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of signaling pathways: Affecting cellular signaling pathways that regulate processes such as cell growth, apoptosis, and inflammation.
Interaction with receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can be compared with other similar compounds, such as:
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide: Similar structure but with a methyl group instead of a fluorine atom, which may alter its biological activity and chemical properties.
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide: Contains a chlorine atom instead of a fluorine atom, potentially affecting its reactivity and interactions with biological targets.
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide: Bromine substitution may influence the compound’s chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogues.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-10-14(17)4-3-5-15(10)19-16(21)11(2)20-24(22,23)13-8-6-12(18)7-9-13/h3-9,11,20H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDCHSVGEZPEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4228391.png)
![ethyl 4-[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4228394.png)
![5-allyl-4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4228402.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4228407.png)
![N-{4-[({[2-(4-morpholinyl)-5-nitrobenzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4228417.png)

![9-(1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4228432.png)
![N-(4-isopropylphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4228439.png)
![{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B4228442.png)
![6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4228443.png)

![N-(2,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4228457.png)

![5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4228462.png)
